

Application Notes and Protocols for AB-H Hydrochloride in Rodent Models

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Compound of Interest

Compound Name: ABH hydrochloride

Cat. No.: B1666466

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These application notes provide a comprehensive overview of the in vivo administration of ABH (2(S)-amino-6-boronohexanoic acid) hydrochloride, a potent arginase inhibitor, in rodent models. The following sections detail recommended dosages, administration routes, and experimental protocols based on published research, alongside a visualization of the relevant signaling pathway.

Data Summary

The following tables summarize the quantitative data for **ABH hydrochloride** administration in various rodent models.

Table 1: In Vivo Dosages of **ABH Hydrochloride** in Rat Models

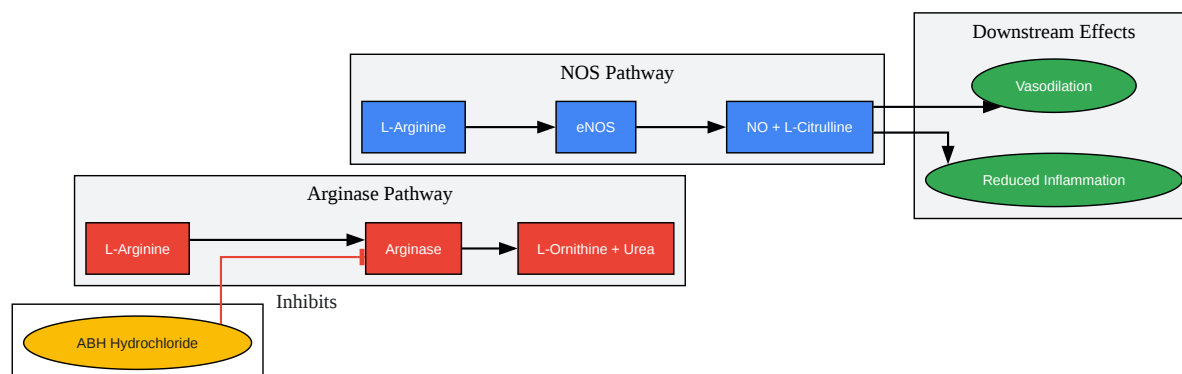
Indication	Strain	Administration Route	Dosage	Dosing Frequency	Duration	Key Outcomes
Erectile Dysfunction	Aged Rats	Oral (in drinking water)	400 µg/day	Daily	25 days	Improved erectile function. [1] [2] [3]
Pneumoperitoneum-induced Lung Injury	Not Specified	Subcutaneous (s.c.)	5 mg/kg	Single dose 1h before surgery	Single Administration	Increased plasma nitrite, maintained NOS activity, reduced oxidative stress and inflammation. [4] [5]
Chronic Intermittent Hypoxia-induced Hypertension	Not Specified	Subcutaneous (osmotic pump)	400 µg/kg/day	Continuous	21 days	Reduced mean arterial blood pressure, improved vascular reactivity. [4]

Table 2: In Vivo Dosages of **ABH Hydrochloride** in Mouse Models

Indication	Strain	Administration Route	Dosage	Dosing Frequency	Duration	Key Outcomes
Wound Healing	C57BL/6	Topical	0.1 mM (in 0.1 mL saline)	Every 8 hours	14 days	Accelerated wound closure, increased granulation tissue.[4][6]
Obesity-related Type 2 Diabetes	Not Specified	Oral (in drinking water)	10 mg/kg/day	Daily	6 months	Improved endothelial function, reduced aortic stiffness and fibrosis.[4]

Signaling Pathway

ABH hydrochloride is a competitive inhibitor of arginase, an enzyme that competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, ABH increases the bioavailability of L-arginine for NOS, leading to enhanced nitric oxide (NO) production. NO plays a crucial role in various physiological processes, including vasodilation and inflammation.



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- To cite this document: BenchChem. [Application Notes and Protocols for AB-H Hydrochloride in Rodent Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666466#abh-hydrochloride-in-vivo-dosage-for-rodent-models]

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